molecular formula Sn B083427 Tin Sn-113 CAS No. 13966-06-8

Tin Sn-113

Cat. No. B083427
Key on ui cas rn: 13966-06-8
M. Wt: 112.90518 g/mol
InChI Key: ATJFFYVFTNAWJD-VENIDDJXSA-N
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Patent
US04725615

Procedure details

A suspension of 3-methoxyaniline (10 g) in concentrated hydrochloric acid (85 ml) was stirred at ca. 0° and a solution of sodium nitrite (5.75 g) in water (25 ml) was slowly added over a period of 30 min keeping the temperature of the mixture at ca. 0°. After 1 h a solution of tin II chloride dihydrate (59 g) in concentrated hydrochloric acid (50 ml) was added over a period of 1.5 h, to the cooled suspension keeping the temperature below 0° C. The suspension was stirred for a further 30 min, filtered and washed with dried ether to give the title compound as a solid (14 g) m.p. 171°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
59 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
title compound

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[N:10]([O-])=O.[Na+].[Sn].[ClH:15]>O>[ClH:15].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][NH2:10])[CH:7]=[CH:8][CH:9]=1 |f:1.2,6.7,^3:13|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
59 g
Type
reactant
Smiles
[Sn]
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at ca. 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ca. 0°
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
STIRRING
Type
STIRRING
Details
The suspension was stirred for a further 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with dried ether

Outcomes

Product
Name
title compound
Type
product
Smiles
Cl.COC=1C=C(C=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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